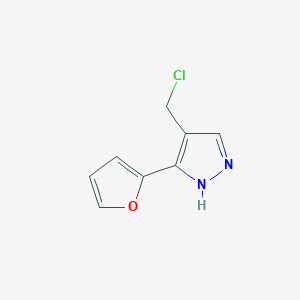
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole
Descripción general
Descripción
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Chloromethyl)-3-(furan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring, a furan ring, and a chloromethyl group. The molecular formula is with a molecular weight of 186.61 g/mol. The presence of the chloromethyl group enhances electrophilicity, allowing for various nucleophilic substitution reactions. This unique structural composition contributes to its reactivity and biological activity, making it a valuable compound for drug discovery.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies suggest moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings indicate potential applications in treating bacterial infections, although further investigations are needed to fully characterize this activity.
Anti-inflammatory Properties
The compound has been implicated in anti-inflammatory activity, possibly through the inhibition of cyclooxygenase enzymes (COX). This mechanism suggests that it could be developed into an anti-inflammatory drug candidate.
Antitumor Activity
Certain derivatives of this compound have shown significant antitumor effects. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cell lines. The ability to modulate gene expression related to apoptosis further enhances its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Binding Interactions : The compound binds to critical enzymes or receptors within cellular pathways, influencing various biological processes. For example, its interaction with estrogen receptors indicates potential anti-estrogenic properties.
- Cellular Effects : It affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of pyrazole derivatives against lung carcinoma (A549) cell lines, it was found that certain compounds exhibited varying degrees of cytotoxicity. The results indicated that modifications to the pyrazole structure enhanced apoptotic gene expression while downregulating anti-apoptotic genes (Table 1).
Table 1: Gene Expression Changes Induced by Pyrazole Derivatives
| Sample | BAX | Bcl2 | P53 | CDK4 |
|---|---|---|---|---|
| Compound A/A549 | 7.93 | 0.44 | 4.69 | 0.39 |
| Compound B/A549 | 4.78 | 0.61 | 2.32 | 0.54 |
| Control (A549) | 1 | 1 | 1 | 1 |
This study highlights the potential for developing novel anticancer therapies based on the structural modifications of pyrazole derivatives.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of similar compounds showed significant inhibition of COX enzymes, suggesting that these derivatives could be effective in managing inflammatory diseases.
Propiedades
IUPAC Name |
4-(chloromethyl)-5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHXWSAVHXAXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















